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2'-O-Methyladenosine - 2140-79-6

2'-O-Methyladenosine

Catalog Number: EVT-252913
CAS Number: 2140-79-6
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
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Product Introduction

Description

2′-O-Methyladenosine (Am) is a modified ribonucleoside that arises from the post-transcriptional modification of adenosine in RNA. [, ] This modification involves the addition of a methyl group to the 2′ oxygen atom of the ribose sugar in adenosine. [, ] Am is found in various types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). [, , ] It is particularly prevalent in the 5′-terminal cap structures of mRNA, where it plays a role in mRNA stability and translation initiation. [, , ]

Adenosine

  • Compound Description: Adenosine is a purine nucleoside composed of adenine attached to a ribose sugar molecule (ribofuranose) moiety via a β-N9-glycosidic bond. It plays various roles in biochemical processes, including energy transfer as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as in signal transduction as cyclic adenosine monophosphate (cAMP). []
  • Relevance: Adenosine is structurally similar to 2'-O-methyladenosine, lacking only the methyl group at the 2' position of the ribose sugar. This difference in structure leads to different susceptibilities to enzymatic cleavage. For example, in Staphylococcus aureus and Staphylococcus intermedius, the 2'-O-methyl group in 2'-O-methyladenosine protects the N-glycosidic bond from cleavage, while adenosine is readily cleaved. []

1-Methyladenosine

  • Compound Description: 1-Methyladenosine is a methylated adenosine derivative with the methyl group attached to the N1 position of the adenine base. []

N6-Methyladenosine (m6A)

  • Compound Description: N6-methyladenosine is the most abundant internal mRNA modification in eukaryotes. It plays a critical role in regulating various biological processes, including mRNA stability, splicing, and translation. [, ]
  • Relevance: N6-methyladenosine and 2'-O-methyladenosine are both methylated adenosine derivatives, but the methylation site differs. N6-methyladenosine has a methyl group on the N6 position of the adenine base, while 2'-O-methyladenosine has it on the 2'-oxygen of the ribose sugar. Despite their structural differences, both modifications are found in mRNA, highlighting the complexity of the epitranscriptome. [, , ]

N6,2'-O-Dimethyladenosine (m6Am)

  • Compound Description: N6,2'-O-Dimethyladenosine is a double-methylated adenosine derivative found in the 5' cap of eukaryotic mRNA. This modification plays a role in mRNA stability and translation efficiency. [, , ]
  • Relevance: N6,2'-O-Dimethyladenosine combines the methylation patterns of both N6-methyladenosine and 2'-O-methyladenosine, further emphasizing the complexity of adenosine methylation. This modification showcases the potential for multiple methylation events on a single nucleoside to fine-tune its biological function. [, , ]

2'-O-Methylguanosine (Gm)

  • Compound Description: 2'-O-Methylguanosine is a methylated guanosine derivative found in the 5' cap of eukaryotic mRNA. It contributes to the stability and translational efficiency of mRNA. []
  • Relevance: Like 2'-O-methyladenosine, 2'-O-methylguanosine is a 2'-O-methylated ribonucleoside, indicating a common modification pathway in the 5' cap of mRNA. Both modifications highlight the importance of 2'-O-methylation in regulating mRNA fate. []

5'-O-Methyladenosine

  • Compound Description: 5'-O-methyladenosine is a methylated adenosine derivative, with the methyl group on the 5'-oxygen of the ribose sugar. []
  • Relevance: 5'-O-Methyladenosine is structurally similar to 2'-O-methyladenosine, differing only in the position of the methyl group on the ribose sugar. This difference emphasizes the diversity of naturally occurring methylated adenosine derivatives and their potential roles in cellular processes. []

S-Adenosylhomocysteine (SAH)

  • Compound Description: S-Adenosylhomocysteine is a byproduct and inhibitor of numerous methyltransferase reactions, including those involved in RNA methylation. []
  • Relevance: SAH directly affects the methylation of 2'-O-methyladenosine and other methylated nucleosides by inhibiting the methyltransferases responsible for these modifications. This highlights the crucial role of SAH homeostasis in regulating RNA methylation levels. []

S-3-Deazaadenosylhomocysteine

  • Compound Description: S-3-Deazaadenosylhomocysteine is an analog of S-adenosylhomocysteine and an inhibitor of methyltransferases. []
  • Relevance: Similar to SAH, S-3-deazaadenosylhomocysteine influences 2'-O-methyladenosine formation by inhibiting methyltransferases, albeit with potentially differing potency and specificity compared to SAH. This emphasizes the importance of understanding the interplay between different methyltransferase inhibitors and their impact on RNA methylation. []
Source

2'-O-Methyladenosine is naturally occurring in many biological systems. It is incorporated into ribosomal RNA and transfer RNA, where it contributes to the proper functioning of these essential molecules. The modification is catalyzed by specific methyltransferases, such as Fibrillarin in eukaryotic cells, which are crucial for maintaining cellular RNA integrity.

Classification

Chemically, 2'-O-Methyladenosine belongs to a class of compounds known as nucleoside modifications. It is categorized under ribonucleosides due to its ribose sugar component and is specifically classified as an O-methylated derivative of adenosine.

Synthesis Analysis

Methods

Technical Details

The reaction conditions are critical for optimizing yield and selectivity. The use of anhydrous conditions helps prevent hydrolysis of the reactants, while controlling the temperature ensures that side reactions are minimized. After synthesis, purification steps involve careful isolation techniques to separate the desired product from by-products such as dimethylated adenosines.

Molecular Structure Analysis

Structure

The molecular formula for 2'-O-Methyladenosine is C11_{11}H15_{15}N5_5O4_4, with a molecular weight of 281.27 g/mol. The structure features a purine base (adenine) linked to a ribose sugar that has a methyl group attached to its 2' carbon atom.

Data

The structural representation highlights the key functional groups involved:

  • Purine Base: Essential for base pairing during RNA synthesis.
  • Ribose Sugar: Provides structural integrity and is involved in enzymatic reactions.
  • Methyl Group: Contributes to the stability and resistance against enzymatic degradation.
Chemical Reactions Analysis

Reactions

2'-O-Methyladenosine participates in various biochemical reactions primarily related to RNA metabolism. Its presence affects RNA folding, stability, and interactions with proteins.

Technical Details

The modification alters the hydrogen bonding patterns within RNA structures, enhancing stability against nucleases. This modification can also influence ribosome interactions during protein synthesis.

Mechanism of Action

Process

The mechanism by which 2'-O-Methyladenosine exerts its effects involves several key processes:

  1. Stabilization: The methyl group reduces the accessibility of the hydroxyl group for hydrolysis, thus protecting RNA from degradation.
  2. Structural Influence: It alters the conformation of RNA, facilitating proper folding and function.
  3. Protein Interactions: The presence of this modification can enhance or inhibit binding with specific proteins involved in RNA processing and translation.

Data

Research indicates that RNAs with 2'-O-methylation show increased resistance to exonucleases, making them more stable in cellular environments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for nucleosides.

Chemical Properties

  • Reactivity: Stable under physiological conditions but can undergo hydrolysis under extreme conditions.
  • Spectroscopic Data: Characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.
Applications

Scientific Uses

2'-O-Methyladenosine has several important applications in molecular biology:

  • RNA Stability Studies: Used to investigate the effects of modifications on RNA stability and function.
  • Therapeutic Development: Potential applications in designing antisense oligonucleotides that resist degradation by nucleases.
  • Biomarker Discovery: Its presence can serve as a biomarker for certain diseases, particularly those involving dysregulation of RNA metabolism .
Biosynthesis and Enzymatic Pathways of 2'-O-Methyladenosine

Methyltransferase Enzymes Catalyzing 2'-O-Methylation

Identification and Characterization of TRM13 Homologs in Eukaryotes

The biosynthesis of 2'-O-methyladenosine (Am) is primarily catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. In eukaryotes, the TRM13 gene family encodes conserved enzymes responsible for Am formation at position 58 (Am58) in tRNA. The Saccharomyces cerevisiae Trm13 protein was the first identified tRNA-specific 2'-O-methyltransferase, exhibiting strict specificity for adenosine residues within the tRNA's variable loop and elbow regions. Structural studies reveal that Trm13 homologs contain a Rossmann-fold catalytic domain that binds SAM and positions the tRNA substrate for methyl group transfer [5] [10].

Homologs of Trm13 have been functionally characterized across diverse eukaryotes:

  • Human FTSJ1: Localizes to the nucleolus and catalyzes Am formation in tRNA^(Asp)(GUC), tRNA^(Gly)(GCC), and tRNA^(Trp)(CCA). FTSJ1 dysfunction correlates with intellectual disability syndromes and non-small cell lung cancer (NSCLC) malignancy, where its downregulation reduces Am levels and promotes oncogenesis [2].
  • Rice OsTRM13 (LOC_Os03g61750): Contains a conserved catalytic K-D-K-E tetrad essential for methyltransferase activity. In vitro assays demonstrate its ability to methylate adenosine in tRNA-Gly-GCC, with complementation studies confirming functional conservation by rescuing Am deficiency in yeast trm13Δ mutants [3] [8].

Table 1: Eukaryotic TRM13 Homologs and Their Functions

OrganismGenetRNA SubstratesCellular FunctionCatalytic Features
S. cerevisiaeTrm13tRNA^(Ser)(UGA), tRNA^(Leu)(UAA)tRNA stability, translation fidelitySAM-dependent, Rossmann-fold
Homo sapiensFTSJ1tRNA^(Asp)(GUC), tRNA^(Gly)(GCC)Tumor suppression, translation regulationNucleolar localization, K-D-K-E catalytic tetrad
Oryza sativaOsTRM13tRNA-Gly-GCCSalt stress toleranceStress-inducible, complements yeast mutants

Structural Determinants of Flavivirus NS5 Methyltransferase Activity

Viral RNA 2'-O-methylation is executed by virally encoded methyltransferases (MTases), notably the NS5 protein in flaviviruses (e.g., Dengue, Zika, West Nile virus). The NS5 MTase domain adopts a conserved fold with two ligand-binding pockets: one for SAM and another for the RNA cap (GpppN-RNA → GpppNm-RNA). Key structural elements include:

  • K-D-K-E Catalytic Tetrad: Lysine-Aspartate-Lysine-Glutamate residues coordinate SAM binding and methyl transfer. Mutations in this motif (e.g., K61A) abolish 2'-O-MTase activity [7] [9].
  • GTP-Binding Site: Recognizes the 5'-cap structure (GpppN) of viral RNA.
  • Substrate Selectivity Loop: Positioned near the active site, this loop confers specificity for adenosine versus guanosine methylation [7].

Structural analyses of Dengue virus NS5 bound to SAM and RNA cap analogs reveal that cap-0 (GpppN) undergoes initial N7-methylation followed by 2'-O-methylation to form cap-1 (GpppNm). The adenosine moiety of the cap's first transcribed nucleotide is positioned optimally for 2'-O-methylation via hydrogen bonding with residues like Ser150 and Asn17 [9].

SAM-Dependent Catalytic Mechanisms and Kinetic Studies

The methyl transfer reaction follows a universal S~N~2 nucleophilic substitution mechanism:

  • SAM Binding: SAM docks into the methyltransferase's hydrophobic pocket, with its sulfonium moiety positioned adjacent to the target 2'-OH group of adenosine.
  • Substrate Positioning: The tRNA or RNA cap folds to place the adenosine 2'-OH within 3–4 Å of the SAM methyl group.
  • Methyl Transfer: A catalytic base (often a glutamate or aspartate) deprotonates the 2'-OH, enabling nucleophilic attack on the SAM methyl group. This yields Am and S-adenosylhomocysteine (SAH) [5] [10].

Kinetic parameters for representative methyltransferases:

  • Human FTSJ1: K~m~ (SAM) = 8.2 µM; k~cat~ = 0.45 min⁻¹ [2].
  • Dengue NS5 MTase: K~m~ (SAM) = 1.7 µM; K~m~ (GpppAC~5~) = 2.3 µM; k~cat~ = 0.8 min⁻¹ [7] [9].SAH acts as a potent feedback inhibitor (K~i~ = 0.1–0.5 µM), necessitating efficient SAH removal in vivo to sustain methylation.

Table 2: Kinetic Parameters of SAM-Dependent 2'-O-Methyltransferases

EnzymeSubstrateK~m~ (SAM)K~m~ (RNA)k~cat~Inhibition by SAH
FTSJ1 (Human)tRNA^(Asp)(GUC)8.2 µM0.9 µM (tRNA)0.45 min⁻¹K~i~ = 0.12 µM
DENV NS5GpppAC~5~1.7 µM2.3 µM0.8 min⁻¹K~i~ = 0.15 µM
OsTRM13 (Rice)tRNA-Gly-GCC5.6 µM1.8 µM (tRNA)0.6 min⁻¹K~i~ = 0.3 µM

Regulatory Networks Governing 2'-O-Methyladenosine Biosynthesis

Stress-Responsive Upregulation in Plant Systems

Plants dynamically regulate Am biosynthesis to enhance environmental stress tolerance. In rice (Oryza sativa), salt stress and abscisic acid (ABA) treatment trigger a 3.5-fold increase in Am levels within 24 hours. This response is mediated by the rapid transcriptional upregulation of OsTRM13, which encodes the tRNA-specific 2'-O-methyltransferase. Quantitative studies demonstrate:

  • Transcript Induction: OsTRM13 mRNA increases by 8-fold in rice roots under 200 mM NaCl stress and 6-fold under 100 µM ABA [3] [8].
  • Functional Validation: OsTRM13 overexpression lines exhibit 40% higher survival rates under salt stress than wild-type, while RNAi knockdown lines show 60% reduction in survival. Am modification stabilizes tRNA structure under ionic stress, preventing degradation and maintaining translational accuracy of stress-response proteins (e.g., ion transporters and osmoprotectant synthases) [8].

A similar regulatory paradigm exists in Arabidopsis, where oxidative stress induces the expression of tRNA methyltransferase genes, though direct links to Am remain under investigation.

Table 3: Stress-Induced Regulation of Am Biosynthesis in Rice

Stress ConditionAm Level ChangeOsTRM13 ExpressionPhenotype of Transgenics
Control (no stress)Baseline1.0xNormal growth
200 mM NaCl (24h)↑ 3.5x↑ 8xOverexpression: 40% ↑ survival
100 µM ABA (24h)↑ 2.8x↑ 6xRNAi: 60% ↓ survival
Cold (7d)No significant change

Transcriptional and Post-Translational Control in Viral Replication

Viruses co-opt host transcriptional machinery and deploy viral methyltransferases to regulate 2'-O-methylation:

  • Transcriptional Hijacking: Flaviviruses (e.g., West Nile virus, Dengue virus) use viral protease NS2B-NS3 to cleave host transcription factors (e.g., STAT1/2), downregulating interferon-stimulated genes (ISGs). This simultaneously upregulates ribosomal RNA-processing genes, including Fibrillarin (FBL), which complexes with viral NS5 to enhance 2'-O-methylation of viral RNA [7] [9].
  • Post-Translational Activation: The NS5 MTase undergoes phosphorylation at Thr104 by host kinases (e.g., CKII), increasing its catalytic efficiency by 20-fold. Conversely, SAH accumulation in infected cells inhibits NS5 by competing with SAM (K~i~ = 0.15 µM) [9].

Viral mutants lacking 2'-O-MTase activity (e.g., WNV E218A) show 100-fold reduced replication due to:

  • Loss of Cap-1 Formation: Uncapped or cap-0 (GpppN) viral RNA is degraded by host exonucleases (e.g., DXO).
  • Enhanced Immune Recognition: Non-methylated RNA activates RIG-I and MDA5 sensors, triggering interferon production [7] [9].

Table 4: Viral Strategies for Regulating 2'-O-Methylation

Regulatory MechanismViral/Host FactorFunctional OutcomeReplication Impact
Transcriptional hijackingNS2B-NS3 proteaseCleaves STAT1/2 → ↓ISGs, ↑FBLEnhances vRNA methylation
PhosphorylationCKII kinase (host)pT104-NS5 → 20x ↑ MTase activity↑ Viral replication
Feedback inhibitionSAH accumulationCompetitive SAM binding↓ Methylation, immune evasion

Chemical Compounds Mentioned:

  • 2'-O-Methyladenosine (Am)
  • S-Adenosylmethionine (SAM)
  • S-Adenosylhomocysteine (SAH)
  • Guanosine triphosphate (GTP)
  • 7-Methylguanosine (m⁷G)
  • Abscisic acid (ABA)
  • tRNA-Gly-GCC
  • tRNA^(Asp)(GUC)
  • GpppN-RNA (Cap-0)
  • GpppNm-RNA (Cap-1)

Properties

CAS Number

2140-79-6

Product Name

2'-O-Methyladenosine

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)

InChI Key

FPUGCISOLXNPPC-UHFFFAOYSA-N

SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Synonyms

2'-O-methyladenosine
2'-O-methyladenosine, (alpha-D-arabino)-isomer
2'-O-methyladenosine, (beta-D-arabino)-isome

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

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